molecular formula C11H10BrNO2 B13148484 Ethyl6-bromo-1H-indole-4-carboxylate

Ethyl6-bromo-1H-indole-4-carboxylate

Cat. No.: B13148484
M. Wt: 268.11 g/mol
InChI Key: IHFVVDZWPHQGGF-UHFFFAOYSA-N
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Description

Ethyl6-bromo-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Ethyl6-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include titanium(III) chloride for reductive amination and various palladium catalysts for coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl6-bromo-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can induce apoptosis in cancer cells by inhibiting pro-survival pathways and regulating key microRNAs .

Comparison with Similar Compounds

Ethyl6-bromo-1H-indole-4-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

ethyl 6-bromo-1H-indole-4-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3

InChI Key

IHFVVDZWPHQGGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)Br

Origin of Product

United States

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